HIV-1 Vif Antagonism: A Specific Activity Not Shared by the 4-Methoxyphenyl Analog
The defining differentiator for this compound is its potent antagonist activity against HIV-1 Vif, a target distinct from the classic HIV-1 entry or reverse transcriptase inhibitors. This specific activity is lost upon replacement of the 4-chlorophenyl group with a 4-methoxyphenyl substituent. The target compound inhibits HIV-1 Vif-mediated infection in a cell-based assay with an IC50 of 700 nM, while the direct structural analog N1-(2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-phenyloxalamide shows no significant activity (>50 µM) in the same assay, demonstrating a critical role for the 4-chloro substituent [1].
| Evidence Dimension | HIV-1 Vif Antagonism (IC50) |
|---|---|
| Target Compound Data | 700 nM |
| Comparator Or Baseline | N1-(2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-phenyloxalamide: >50,000 nM |
| Quantified Difference | >71-fold improvement in potency |
| Conditions | Cell-based assay in human H9 cells expressing A3G, measuring inhibition of viral infection after 16 hrs |
Why This Matters
This large potency difference provides a clear, quantitative SAR inflection point, making this compound the essential choice for studying halogen-dependent interactions with the HIV-1 Vif complex.
- [1] BindingDB. BDBM50534586. Affinity Data for HIV-1 Vif antagonism. View Source
